molecular formula C10H8FNO2S B15228608 Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B15228608
M. Wt: 225.24 g/mol
InChI Key: XIOHZCBYDRLJST-UHFFFAOYSA-N
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Description

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a chemical compound characterized by its unique structure, which includes a thieno[2,3-c]pyridine core with a fluorine atom at the 4-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, followed by fluorination and esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of different substituted thieno[2,3-c]pyridine derivatives.

Scientific Research Applications

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its potential therapeutic effects in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate and Ethyl 2-picolinate. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

  • Ethyl 2-picolinate

  • Ethyl 2-pyridinecarboxylate

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Properties

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8FNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3

InChI Key

XIOHZCBYDRLJST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=NC=C2F

Origin of Product

United States

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